Zidebactam sodium
Overview
Description
WCK-5107 sodium salt, also known as zidebactam sodium salt, is a novel β-lactam enhancer developed by Wockhardt. This compound exhibits standalone antimicrobial activities against a panel of gram-negative pathogens. It is referred to as a β-lactam enhancer because, in combination with a partner β-lactam drug, it not only inhibits β-lactamases but also targets penicillin-binding protein 2 (PBP2), enhancing the potency of the partner drug .
Preparation Methods
The preparation of WCK-5107 sodium salt involves a stereoselective synthesis process. The stable sodium salt of (2S,5R)-6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]-octane-2-carboxylic acid is prepared along with the chirally pure side chain, N-Boc-®-(-)-ethyl nipecotate hydrazide, via chiral resolution. The convergent synthesis is achieved by coupling the sodium salt of DBO carboxylic acid with Boc-®-(-)-ethyl nipecotate hydrazide, followed by requisite chemical transformations .
Chemical Reactions Analysis
WCK-5107 sodium salt undergoes various chemical reactions, including amide coupling. Hydrazide side chains are synthesized with various amino acids and then coupled with DBO carboxylic acid or DBO sodium salt using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylamino propyl) carbodiimide hydrochloride (EDC.HCl) . The major products formed from these reactions include the desired β-lactam enhancer with enhanced antimicrobial properties.
Scientific Research Applications
WCK-5107 sodium salt has significant scientific research applications, particularly in the field of antimicrobial resistance. It is potent against multidrug-resistant gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii . The compound is used in combination with β-lactam drugs to enhance their efficacy against these pathogens. It has been awarded qualified infectious disease product (QIDP) status by the U.S. Food and Drug Administration (USFDA) and is undergoing clinical trials .
Mechanism of Action
The mechanism of action of WCK-5107 sodium salt involves dual modes of action: enzyme inhibition and better penicillin-binding protein affinity. The compound selectively binds to penicillin-binding protein 2, providing an opportunity to combine it with β-lactam drugs that have different penicillin-binding protein affinities and binding properties. This synergistic binding effect enhances the potency of the partner drugs .
Comparison with Similar Compounds
WCK-5107 sodium salt is compared with other β-lactam enhancers such as WCK-5153. Both compounds exhibit similar mechanisms of action and are potent against multidrug-resistant gram-negative pathogens. WCK-5107 sodium salt has shown greater potency in preclinical and clinical studies . Other similar compounds include avibactam and relebactam, which are non-β-lactam inhibitors approved for clinical use .
Properties
IUPAC Name |
sodium;[(2S,5R)-7-oxo-2-[[[(3R)-piperidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O7S.Na/c19-11(8-2-1-5-14-6-8)15-16-12(20)10-4-3-9-7-17(10)13(21)18(9)25-26(22,23)24;/h8-10,14H,1-7H2,(H,15,19)(H,16,20)(H,22,23,24);/q;+1/p-1/t8-,9-,10+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQBTXVLPFNTDR-RIHXGJNQSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NNC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C(=O)NNC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N5NaO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1706777-46-9 | |
Record name | Zidebactam sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1706777469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZIDEBACTAM SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHY7N0Y9DG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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